![molecular formula C9H19ClO B14704501 3-[(1-Chloropropan-2-YL)oxy]hexane CAS No. 20614-15-7](/img/structure/B14704501.png)
3-[(1-Chloropropan-2-YL)oxy]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Chloropropan-2-YL)oxy]hexane is an organic compound with the molecular formula C9H19ClO It consists of a hexane backbone with a 1-chloropropan-2-yl group attached via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Chloropropan-2-YL)oxy]hexane typically involves the reaction of 1-chloropropan-2-ol with hexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of hexanol reacts with the chlorinated carbon of 1-chloropropan-2-ol, resulting in the formation of the desired ether compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Chloropropan-2-YL)oxy]hexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorinated carbon to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiourea. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 3-[(1-Hydroxypropan-2-YL)oxy]hexane, 3-[(1-Aminopropan-2-YL)oxy]hexane, and 3-[(1-Thiopropan-2-YL)oxy]hexane.
Oxidation: Products include 3-[(1-Oxopropan-2-YL)oxy]hexane.
Reduction: Products include 3-[(1-Methylpropan-2-YL)oxy]hexane.
Aplicaciones Científicas De Investigación
3-[(1-Chloropropan-2-YL)oxy]hexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(1-Chloropropan-2-YL)oxy]hexane involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a versatile intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1-Bromopropan-2-YL)oxy]hexane
- 3-[(1-Iodopropan-2-YL)oxy]hexane
- 3-[(1-Fluoropropan-2-YL)oxy]hexane
Uniqueness
Compared to its analogs, 3-[(1-Chloropropan-2-YL)oxy]hexane offers a balance of reactivity and stability. The chlorine atom provides moderate reactivity, making it suitable for a wide range of chemical reactions without being overly reactive or unstable. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
20614-15-7 |
|---|---|
Fórmula molecular |
C9H19ClO |
Peso molecular |
178.70 g/mol |
Nombre IUPAC |
3-(1-chloropropan-2-yloxy)hexane |
InChI |
InChI=1S/C9H19ClO/c1-4-6-9(5-2)11-8(3)7-10/h8-9H,4-7H2,1-3H3 |
Clave InChI |
GPIMWLMTDYYDRA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)OC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


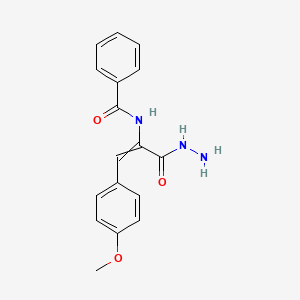
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
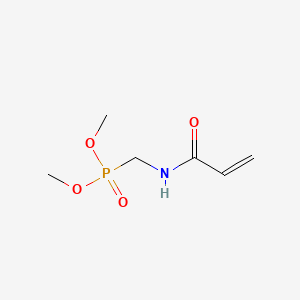

![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
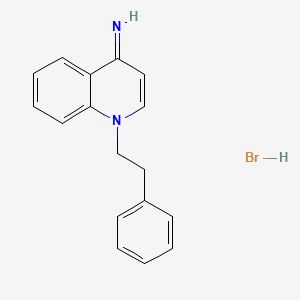
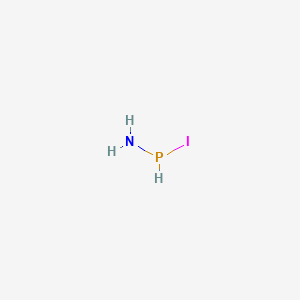
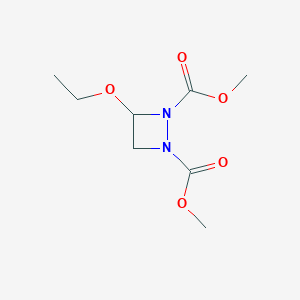
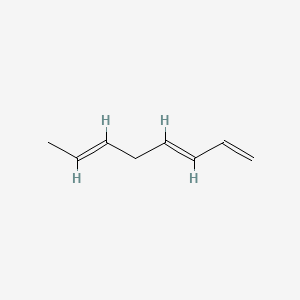
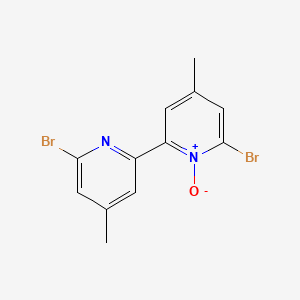
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
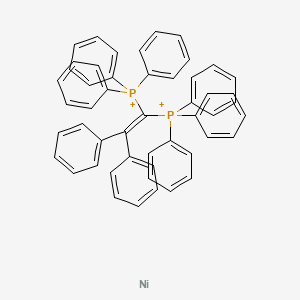
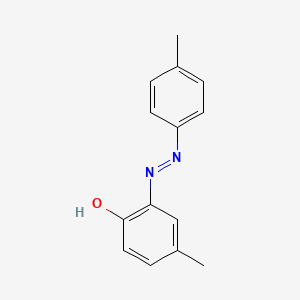
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
